molecular formula C14H20N2O4 B1526024 4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester CAS No. 380383-79-9

4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester

Cat. No. B1526024
M. Wt: 280.32 g/mol
InChI Key: PJYWFCQWDGXMAK-UHFFFAOYSA-N
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Patent
US07989445B2

Procedure details

Ethyl 4-bromobenzoate (25.0 g), tert-butyl hydrazinecarboxylate (28.8 g), tris(dibenzylideneacetone)dipalladium(0) (1.00 g), 1,1′-bis(diphenylphosphino)ferrocene (1.82 g) and cesium carbonate (35.6 g) were added to toluene (220 ml) under an argon atmosphere, and the mixture was stirred at 100° C. for 18 hr. The reaction mixture was filtered through celite, and the residue was washed with dichloromethane. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1, volume ratio) to give the title compound (29.9 g). A part of the compound was recrystallized from ethyl acetate-diisopropyl ether to give a colorless crystal.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
1.82 g
Type
catalyst
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[NH:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[NH2:14].C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1(C)C=CC=CC=1>[CH2:9]([O:8][C:6]([C:5]1[CH:11]=[CH:12][C:2]([N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[NH2:14])=[CH:3][CH:4]=1)=[O:7])[CH3:10] |f:2.3.4,5.6.7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
28.8 g
Type
reactant
Smiles
N(N)C(=O)OC(C)(C)C
Name
cesium carbonate
Quantity
35.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
1.82 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
220 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
the residue was washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1, volume ratio)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(C=C1)N(N)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.9 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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